molecular formula C36H37N7O4 B15204794 N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide

Cat. No.: B15204794
M. Wt: 631.7 g/mol
InChI Key: HQEHJGDDNLOFPV-XZWHSSHBSA-N
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Description

“N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” is a complex organic compound that features a morpholine ring, a purine base, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” likely involves multiple steps, including the formation of the morpholine ring, the attachment of the purine base, and the introduction of the isobutyramide group. Each step would require specific reagents and conditions, such as:

    Formation of the Morpholine Ring: This could involve the reaction of an appropriate diol with ammonia or an amine under acidic or basic conditions.

    Attachment of the Purine Base: This step might involve nucleophilic substitution reactions where the purine base is introduced to the morpholine ring.

    Introduction of Functional Groups: The hydroxymethyl, trityl, and isocyanoethoxy groups would be added through various organic reactions, such as protection-deprotection strategies, nucleophilic substitutions, and isocyanide insertions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The isocyano group can be reduced to an amine.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It might serve as a probe or inhibitor in biochemical assays.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique functional groups might impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound might inhibit enzyme activity by binding to the active site or allosteric sites.

    Interaction with Receptors: It could act as an agonist or antagonist of specific receptors, modulating cellular signaling pathways.

    DNA/RNA Binding: The purine base might allow the compound to interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-(9-((2R,6S)-6-(Hydroxymethyl)-4-morpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide: Lacks the trityl group.

    N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-aminoethoxy)-9H-purin-2-yl)isobutyramide: Has an amino group instead of an isocyano group.

Uniqueness

The presence of the trityl and isocyano groups in “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” might confer unique chemical and biological properties, such as increased stability or specific binding affinities.

Properties

Molecular Formula

C36H37N7O4

Molecular Weight

631.7 g/mol

IUPAC Name

N-[9-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C36H37N7O4/c1-25(2)33(45)40-35-39-32-31(34(41-35)46-20-19-37-3)38-24-43(32)30-22-42(21-29(23-44)47-30)36(26-13-7-4-8-14-26,27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-18,24-25,29-30,44H,19-23H2,1-2H3,(H,39,40,41,45)/t29-,30+/m0/s1

InChI Key

HQEHJGDDNLOFPV-XZWHSSHBSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=N1)OCC[N+]#[C-])N=CN2[C@H]3CN(C[C@H](O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=N1)OCC[N+]#[C-])N=CN2C3CN(CC(O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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